Methyl(1,1-dioxidothietan-3-yl)carbamate

Description

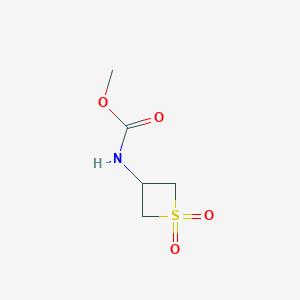

Methyl(1,1-dioxidothietan-3-yl)carbamate is a synthetic carbamate derivative characterized by a thietane sulfone (1,1-dioxidothietan) moiety linked to a methyl carbamate group. Carbamates are widely used in pharmaceuticals, agrochemicals, and polymer industries due to their stability and bioactivity . The thietane sulfone group may confer unique reactivity, such as enhanced electrophilicity or resistance to enzymatic degradation, though specific data on this compound’s properties remain undocumented in the evidence.

Properties

Molecular Formula |

C5H9NO4S |

|---|---|

Molecular Weight |

179.20 g/mol |

IUPAC Name |

methyl N-(1,1-dioxothietan-3-yl)carbamate |

InChI |

InChI=1S/C5H9NO4S/c1-10-5(7)6-4-2-11(8,9)3-4/h4H,2-3H2,1H3,(H,6,7) |

InChI Key |

KMLZKHMOLHCVQU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1CS(=O)(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(1,1-dioxidothietan-3-yl)carbamate typically involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of silicon methoxide (Si(OMe)4) as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .

Industrial Production Methods

Industrial production methods for carbamates, including methyl(1,1-dioxidothietan-3-yl)carbamate, often involve the use of phosgene-free synthesis routes. These methods are environmentally friendly and avoid the use of hazardous materials . The reaction of amines with organic carbonates such as dimethyl carbonate is a common industrial method .

Chemical Reactions Analysis

Types of Reactions

Methyl(1,1-dioxidothietan-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the compound into simpler forms.

Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the use of cesium carbonate and TBAI in the synthesis process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl(1,1-dioxidothietan-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl(1,1-dioxidothietan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable interactions with enzymes and receptors, modulating their activity . This interaction is often mediated through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Toxicity Profiles

Carbamates vary significantly in toxicity depending on substituents. Methyl carbamates, such as Methyl (3-hydroxyphenyl)-carbamate, are generally considered non-genotoxic due to the inability of the methyl group to form carcinogenic epoxides during metabolism . In contrast, ethyl carbamates (e.g., ethyl carbamate) are classified as multispecies carcinogens, causing malignancies in tissues like the lung and liver . Methyl(1,1-dioxidothietan-3-yl)carbamate’s toxicity remains unstudied, but the presence of the sulfone group could reduce reactivity compared to alkyl carbamates with labile leaving groups.

Table 1: Toxicity Comparison of Selected Carbamates

Pharmacological Activity

Carbamates are explored as acetylcholinesterase inhibitors and resistance-modifying agents (RMAs). In tetracyclic indoline derivatives, ethyl carbamates demonstrated superior RMA activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to methyl carbamates, with an 8-fold improvement in minimum re-sensitizing concentration (MRC) . Methyl carbamates, however, showed lower mammalian toxicity, highlighting a trade-off between efficacy and safety .

Table 2: Pharmacological Activity of Carbamates

| Compound | RMA Activity (vs. MRSA) | Mammalian Toxicity | Key Reference |

|---|---|---|---|

| Ethyl carbamate derivatives | High (8× MRC improvement) | Moderate | |

| Methyl carbamate derivatives | Moderate | Low |

Physical and Chemical Properties

Methyl (3-hydroxyphenyl)-carbamate, a structurally simpler aryl carbamate, has documented safety it requires particulate filters for handling due to dust explosion risks and reacts with oxidizing agents. Methyl carbamates derived from methyl chloroformate (e.g., via amine reactions) exhibit high reactivity, forming stable urea or carbonate linkages . The sulfone group in Methyl(1,1-dioxidothietan-3-yl)carbamate likely increases polarity and solubility compared to non-sulfonated analogs, though experimental data are lacking.

Table 3: Key Physical Properties

*Inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.